molecular formula C9H10N4O2 B11894214 Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate

Cat. No.: B11894214
M. Wt: 206.20 g/mol
InChI Key: NDWJPRPNKXZPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is a derivative of the imidazo[4,5-b]pyridine scaffold, a structural analog of purine. This heterocyclic system is renowned for its diverse biological activities, including kinase inhibition, antiviral, and anti-inflammatory properties .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl N-(1H-imidazo[4,5-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H2,10,11,12,13,14)

InChI Key

NDWJPRPNKXZPNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material : 2,3-Diaminopyridine is treated with methyl or ethyl chloroformate in the presence of a base (e.g., triethylamine).

  • Reaction Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

    • Base: Triethylamine (TEA) or pyridine to neutralize HCl.

  • Mechanism : Nucleophilic attack by the amine group on the carbamate electrophile, forming the ethyl carbamate intermediate.

This method is straightforward but often requires optimization for yield.

One-Pot Tandem Synthesis via S<sub>N</sub>Ar and Cyclization

A green chemistry approach reported in ACS Omega leverages sequential S<sub>N</sub>Ar, reduction, and cyclization steps.

Reaction Pathway:

StepReagents/ConditionsYield
12-Chloro-3-nitropyridine + primary amine (H<sub>2</sub>O-IPA, Zn/HCl)Not specified
2Aldehyde addition (H<sub>2</sub>O-IPA, 10 h)80–90%
3Aromatization (ambient air)High purity

Mechanism :

  • S<sub>N</sub>Ar : Primary amine displaces chloride at the 3-position of 2-chloro-3-nitropyridine.

  • Reduction : Nitro group reduced to amine using Zn/HCl.

  • Cyclization : Imine formation followed by intramolecular nucleophilic attack, forming the imidazo[4,5-b]pyridine core.

  • Aromatization : Dehydrogenation under aerobic conditions.

Advantages :

  • Single pot, minimal isolation steps.

  • High functional group tolerance.

Curtius Rearrangement and Cyclization

This multi-step protocol, detailed in Molecules, involves Curtius rearrangement to generate isocyanates, followed by cyclization.

Synthetic Workflow:

StepReagentsProductYield
12-Chloro-5-fluoronicotinic acid + p-methoxybenzylamine → 6 Nucleophilic substitution51.8%
26 + DPPA (Curtius) → 7 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one76.3%
37 + Bromoacetonitrile → 25 Cyclization to 1H-imidazo[4,5-b]pyridin-2-amineNot specified
425II Hydrolysis (LiOH, THF/H<sub>2</sub>O)45%

Key Notes :

  • Curtius Rearrangement : Diphenylphosphonium azide (DPPA) induces isocyanate formation, enabling cyclization.

  • Hydrolysis : Ester-to-carboxylic acid conversion under basic conditions.

Limitations :

  • Low overall yield (0.15% for II ).

  • Requires protection/deprotection steps.

Palladium-Catalyzed Amination and Amidation

A two-step method from Synlett employs palladium-catalyzed coupling for arylated derivatives.

Protocol:

  • Amination :

    • Substrate: tert-Butyl (2-chloropyridin-3-yl)carbamate.

    • Reagents: Primary aniline, Pd catalyst (e.g., Pd(OAc)<sub>2</sub>), ligand.

    • Conditions: Toluene, 110°C.

  • Cyclization :

    • Intramolecular amidation forms the imidazo[4,5-b]pyridin-2-one core.

Yields : 49–90% for 3-aryl derivatives.

Application :

  • Scalable for diverse aryl substituents.

  • Limited to tert-butyl carbamates; adaptation for ethyl groups requires optimization.

Comparative Analysis of Methods

MethodStepsYield RangeKey Features
Conventional Carbamate2ModerateSimple, low cost
One-Pot Tandem380–90%Green, high efficiency
Curtius Rearrangement40.15–76%Complex, low overall yield
Pd-Catalyzed249–90%Scalable, aryl diversity
Thiolation1ModerateLimited scope

Critical Challenges and Recommendations

  • Yield Optimization :

    • One-Pot Method : Maximize yield by optimizing H<sub>2</sub>O-IPA ratios and aldehyde selection.

    • Pd-Catalyzed : Explore ligand screening for ethyl carbamate substrates.

  • Scalability :

    • Continuous flow reactors for Curtius rearrangement (as in).

  • Sustainability :

    • Replace toxic solvents (e.g., DCM) with greener alternatives like IPA or THF.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound's structure combines an imidazole ring with a pyridine moiety, which contributes to its distinct chemical properties and biological activities. The synthesis typically involves the reaction between 2,3-diaminopyridine and a suitable carbamate precursor, often utilizing methyl chloroformate in the presence of a base such as triethylamine. This method can be optimized for yield and efficiency through various techniques, including continuous flow reactors and environmentally friendly solvents.

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate exhibits significant biological activity due to its interaction with various molecular targets. It has been reported to modulate the activity of GABA A receptors and other critical pathways, suggesting potential therapeutic effects in neurological disorders such as anxiety and epilepsy. Additionally, its ability to act as an agonist or antagonist for specific receptors positions it as a candidate for drug development targeting cancer therapies and other medical conditions.

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/PathwayPotential Application
Agonist/AntagonistGABA A receptorsNeurological disorders
ModulationVarious signaling pathwaysCancer therapies

Neurological Disorders

Research indicates that this compound may have applications in treating neurological disorders by enhancing GABAergic transmission, which is crucial in managing conditions like anxiety and epilepsy. Studies employing radiolabeled binding assays have demonstrated its binding affinities with GABA A receptors, providing insights into its pharmacological profile.

Cancer Therapies

The compound's potential as an anti-cancer agent is being explored due to its ability to influence cellular signaling pathways involved in tumor growth. For instance, structure-guided design approaches have led to the identification of novel inhibitors against Trypanosoma brucei methionyl-tRNA synthetase, showcasing its utility in developing treatments for human African trypanosomiasis (HAT) .

Case Study 1: GABA A Receptor Modulation

In a study focusing on the modulation of GABA A receptors, this compound was shown to enhance receptor activity significantly. The research utilized functional assays to evaluate how the compound influenced receptor activity and cellular signaling pathways, revealing promising results for treating anxiety disorders.

Case Study 2: Inhibition of Trypanosoma brucei Growth

A recent investigation optimized this compound derivatives against Trypanosoma brucei, demonstrating potent growth inhibition with low toxicity to mammalian cells. The best compounds exhibited EC50 values in the low nanomolar range (39 nM), indicating their potential as lead compounds for HAT treatment .

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among imidazo[4,5-b]pyridine derivatives lie in their substituents, which dictate pharmacological and physicochemical properties. Below is a comparative table:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activities Physicochemical Notes
Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate Ethyl carbamate (2) ~237.66* Kinase inhibition (hypothesized) Enhanced H-bonding via carbamate; moderate solubility
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Acetyl (1), bromo (6) 285.09 Antiviral, anti-inflammatory Bromo enhances halogen bonding; planar structure
6-Chloro-2-(1,3-dimethylpyrazol-4-yl)-7-(pyrazinylmethyl-piperazinyl)-imidazo[4,5-b]pyridine (27g) Chloro (6), pyrazolyl (2), piperazinyl-pyrazine (7) 468.95 Kinase inhibition (confirmed) High logP due to bulky groups; potential CNS penetration
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine Ethyl (2), methyl (5,7) 205.27 Not explicitly stated (SDS focus) Lipophilic; likely hepatotoxic at high doses
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate Chloro (6), methyl (7), carboxylate (2) 239.66 Unreported (structural focus) Carboxylate improves solubility; electron-withdrawing Cl affects reactivity

*Estimated based on analogous structures.

Physicochemical and Structural Insights

  • Solubility : Carboxylate () and carbamate groups enhance aqueous solubility compared to halogenated or alkylated derivatives.
  • Synthetic Accessibility : The ethyl carbamate group can be introduced via straightforward acetylation or carbamate-forming reactions, unlike complex heterocyclic substituents in 27g, which require multi-step syntheses .

Biological Activity

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound belongs to the imidazopyridine class, characterized by a fused imidazole and pyridine structure. This configuration contributes to its unique chemical properties and biological activities, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

  • Modulation of Receptor Activity : The compound has been reported to interact with GABA A receptors, potentially influencing neurological pathways. This interaction may lead to therapeutic effects in conditions such as anxiety and epilepsy.
  • Antimicrobial and Antiviral Properties : Preliminary studies indicate that this compound exhibits antimicrobial and antiviral activities, suggesting its potential use in treating infections.
  • Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. It may act by targeting specific enzymes and receptors involved in tumor growth and metastasis .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • The compound demonstrated significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM. This indicates a strong potential for further development as an anticancer agent .
Cell LineIC50 Value (μM)Selectivity
MDA-MB-2312.43 - 7.84High
HepG24.98 - 14.65Moderate

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the compound can enhance its biological activity. For instance, variations in substituents on the imidazopyridine scaffold have been shown to affect receptor binding affinity and selectivity, which is crucial for optimizing therapeutic efficacy .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Neurological Disorders : In a study involving animal models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Cancer Treatment : A recent investigation into the compound's effects on breast cancer cells revealed that it not only inhibited cell proliferation but also induced apoptosis through caspase activation at specific concentrations (10 μM), demonstrating its dual role as both an antiproliferative and pro-apoptotic agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves cyclization reactions using precursors like substituted pyridinediamines and ethyl bromoacetate derivatives. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Base choice : Potassium carbonate or triethylamine facilitates deprotonation and accelerates cyclization .
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationEthyl bromoacetate, K₂CO₃, DMF, 90°C, 12h65–75>95%
PurificationColumn chromatography (EtOAc/hexane)>98%

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
  • IR spectroscopy : Confirm carbamate C=O stretching (1690–1730 cm⁻¹) and NH bending (1530–1570 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for brominated analogs .

Q. How does stability vary under different storage conditions?

  • Temperature : Store at –20°C in inert atmosphere to prevent hydrolysis of the carbamate group .
  • pH sensitivity : Degrades rapidly in acidic (pH < 3) or basic (pH > 9) conditions; neutral buffers (pH 6–8) are optimal .

Advanced Research Questions

Q. What computational strategies predict reactivity and bioactivity?

  • Density Functional Theory (DFT) : Models HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, carbamate carbonyls exhibit high electrophilicity (LUMO ≈ –1.5 eV) .
  • Molecular docking : Screens interactions with biological targets (e.g., kinases, tubulin). Pyridine N-atoms often coordinate Mg²⁺ in ATP-binding pockets .

Q. Table 2: Docking Parameters for Tubulin Binding

SoftwareBinding Energy (kcal/mol)Key ResiduesReference
AutoDock Vina–9.2Asp26, Lys352
Schrödinger–8.7Val181, Asn258

Q. How to resolve discrepancies in biological activity data?

  • Dose-response standardization : Use Hill slopes (EC₅₀/IC₅₀) to compare potency across assays .
  • Statistical validation : Apply ANOVA or Bayesian meta-analysis to account for inter-lab variability in cytotoxicity studies (e.g., IC₅₀ ranges: 0.5–5 µM) .

Q. What crystallographic methods resolve hydrogen-bonding networks?

  • SHELXL refinement : Utilizes high-resolution (<1.0 Å) data to model disorder in imidazopyridine rings. Key parameters:
    • TWIN and BASF commands for twinned crystals .
    • AFIX constraints for carbamate group geometry .
  • Hydrogen-bond analysis : Identify interactions between NH groups and acceptor atoms (e.g., O=C) using Mercury software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.